molecular formula C9H8N2O4S B8384574 1-(methylsulfonyl)-1H-indazole-3-carboxylic acid

1-(methylsulfonyl)-1H-indazole-3-carboxylic acid

Cat. No. B8384574
M. Wt: 240.24 g/mol
InChI Key: YBHJVANXVRQBOP-UHFFFAOYSA-N
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Patent
US09303045B2

Procedure details

Methanesulfonyl chloride (48.1 μl, 0.617 mmol) was added to a solution of 1H-indazole-3-carboxylic acid (100 mg, 0.617 mmol) and triethylamine (86 μl, 0.617 mmol) in THF (1542 μl) and the mixture was stirred for 1 h. The reaction was then poured into water and extracted twice with EtOAc. The combined organic layers were filtered through MgSO4 and concentrated to give the title compound as a white solid, which was used without further purification.
Quantity
48.1 μL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
86 μL
Type
reactant
Reaction Step One
Name
Quantity
1542 μL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([C:15]([OH:17])=[O:16])=[N:7]1.C(N(CC)CC)C.O>C1COCC1>[CH3:1][S:2]([N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([C:15]([OH:17])=[O:16])=[N:7]1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
48.1 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
100 mg
Type
reactant
Smiles
N1N=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
86 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1542 μL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
FILTRATION
Type
FILTRATION
Details
The combined organic layers were filtered through MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)N1N=C(C2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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